4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Analytical Chemistry Medicinal Chemistry Structural Isomerism

Accurate impurity profiling of phenylephrine API requires the correct 4,8-dihydroxy-THIQ isomer. Substituting with other THIQ diols alters retention times and leads to failed regulatory submissions. This compound is Phenylephrine Impurity 75. - Certified reference standard for HPLC/UHPLC method development and QC - Distinct 4,8-dihydroxy pattern vs. 5,6-diol isomers ensures correct quantification - Available as free base or hydrochloride salt (CAS 72511-87-6)

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 102830-11-5
Cat. No. B3318826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-
CAS102830-11-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(C2=C(CN1)C(=CC=C2)O)O
InChIInChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2
InChIKeyVOVOOLZOADWHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Isoquinolinediol Technical Overview


4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, also known as 1,2,3,4-Tetrahydroisoquinoline-4,8-diol, is a bicyclic heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. It is characterized by a molecular formula of C₉H₁₁NO₂, a molecular weight of 165.19 g/mol, and the presence of two hydroxyl groups at the 4- and 8-positions of the isoquinoline scaffold [1]. This compound is not typically utilized as an active pharmaceutical ingredient but is of significant industrial relevance as a reference standard: it is designated as Phenylephrine Impurity 75 and is employed in analytical method development and quality control for the decongestant drug phenylephrine [2]. The compound is also available as its hydrochloride salt (CAS 72511-87-6) .

Designated as Phenylephrine Impurity 75 reference standard
Supports analytical method development and QC workflows
Available as free base and hydrochloride salt forms

4,8-Isoquinolinediol Non-Interchangeability


The substitution of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- with other tetrahydroisoquinoline (THIQ) diols or related impurities is scientifically unjustified and can lead to regulatory or experimental failure. The position of the hydroxyl groups on the THIQ core is a critical determinant of the molecule's physicochemical properties, chromatographic behavior, and biological activity [1]. For instance, the 4,8-dihydroxy substitution pattern distinguishes this compound from its 5,6-dihydroxy isomer, which has been investigated for distinct neuroprotective and neurotoxic properties [1]. Furthermore, the presence or absence of N-substituents, such as a methyl group in 2-Methyl-4,8-dihydroxy-THIQ (Longimammamine), alters the compound's molecular weight and lipophilicity, thereby changing its retention time in analytical separations [2]. In the context of pharmaceutical impurity profiling, using an incorrect impurity standard can lead to inaccurate quantification and failed regulatory submissions. Therefore, precise compound identity, verified by CAS number and specific structural features, is non-negotiable for reliable research and quality control applications.

5,6-Diol Isomer
Different hydroxyl substitution pattern alters chromatographic behavior and may not meet regulatory impurity identification criteria.
Longimammamine (N-Methyl Analog)
N-methylation adds +14 Da, shifting retention time and MS detection; may lead to misidentification in complex matrices.
Hydrochloride Salt Form
+36 Da mass increase and altered solubility may affect accuracy in solution preparation and analytical protocols.

4,8-Isoquinolinediol Differentiation


Differentiation from 5,6-Diol Isomer

Computational predictions reveal quantifiable differences in key physicochemical parameters between the target 4,8-diol and its 5,6-diol isomer. These differences, rooted in the distinct substitution patterns on the aromatic ring, provide a basis for their chromatographic separation and distinct chemical behavior [1].

5,6-Diol Isomer Differentiation
Data to verify
Predicted complexity difference; identical exact mass
Supports chromatographic method development for isomer separation.
Computational prediction; experimental validation needed.
Analytical Chemistry Medicinal Chemistry Structural Isomerism

Differentiation from Longimammamine

The target compound is distinguished from its close analog, Longimammamine (2-Methyl-4,8-dihydroxy-THIQ), by the absence of a methyl group on the nitrogen atom. This structural variation results in a quantifiable difference in molecular weight, which is a primary discriminator in mass spectrometry-based assays [1][2].

Longimammamine Analog
Class-level
+14.03 g/mol mass shift
Supports MS-based distinction in complex mixtures.
Theoretical based on molecular formula.
Natural Products Chemistry Alkaloid Analysis Mass Spectrometry

Differentiation from Other Phenylephrine Impurities

In the pharmaceutical industry, this compound is uniquely defined as Phenylephrine Impurity 75, distinguishing it from other structurally related impurities like Impurity 38 ((1S,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol) and Impurity 39 ((1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol) [1]. Its specific identity is tied to its role as a marker for a particular synthetic pathway or degradation route.

Other Phenylephrine Impurities
Specification review
Designated Impurity 75, distinct from N-methyl, 1-phenyl impurities 38 & 39
Supports correct standard selection for regulatory QC.
Per supplier product specification.
Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Free Base vs Hydrochloride Salt

The free base form (4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-) is quantitatively differentiated from its hydrochloride salt form (CAS 72511-87-6) by molecular weight and physical properties, which influences its solubility and handling characteristics in different applications .

Free Base vs HCl Salt
Data to verify
+36.46 g/mol mass increase
Supports accurate mass calculation and data interpretation.
Theoretical; verify solubility experimentally.
Chemical Sourcing Analytical Chemistry Formulation Science

4,8-Isoquinolinediol Application Scenarios


Phenylephrine Impurity Profiling & QC

This compound is most appropriately procured for use as a certified reference standard (Phenylephrine Impurity 75) in analytical method development, method validation (AMV), and routine quality control (QC) testing for phenylephrine API and finished drug products [1]. Its specific identification allows for accurate quantification of this particular impurity in chromatographic methods (e.g., HPLC, UHPLC), which is essential for meeting regulatory purity specifications for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing [1].

Synthesis of THIQ Derivatives

The free base or its hydrochloride salt serves as a versatile building block in organic synthesis for preparing more complex tetrahydroisoquinoline derivatives [1]. The presence of the two hydroxyl groups offers sites for further functionalization (e.g., alkylation, acylation), enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting various biological pathways [1].

Natural Product & Metabolite Identification

Given that 2-Methyl-4,8-dihydroxy-THIQ (Longimammamine) is a known naturally occurring alkaloid [1], the demethylated analog (the target compound) can be utilized as an authentic standard in natural product research. It aids in the identification and quantification of this specific THIQ alkaloid in plant extracts or biological fluids, particularly in studies investigating the biosynthesis and metabolism of simple tetrahydroisoquinolines.

Isomeric Diol Separation Methods

The unique 4,8-dihydroxy substitution pattern provides a valuable challenge for developing and validating high-resolution chromatographic methods [1]. This compound can be used as a probe analyte to optimize separation conditions from its close structural isomers, such as 5,6-diols, which is a critical step in any analytical workflow dealing with complex mixtures of THIQ derivatives.

Application
Selection Property
Validation Focus
Phenylephrine impurity profiling & QC
Certified reference standard (Impurity 75)
Method specificity and purity specification verification
THIQ derivative synthesis
Free base or HCl salt with dual hydroxyl sites
Reaction compatibility and functional group tolerance
Natural product alkaloid identification
Authentic demethylated THIQ standard
Retention time and MS/MS fragmentation matching
Isomeric diol separation methods
Unique 4,8-substitution pattern for selectivity
Chromatographic resolution between 4,8- and 5,6-diol isomers

Technical Documentation Hub

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32 linked technical documents
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